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molecular formula C10H11FN2 B3159867 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile CAS No. 864960-91-8

2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile

Cat. No. B3159867
M. Wt: 178.21 g/mol
InChI Key: AWGKGFHWWMHWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

To a solution of 4-fluorophenethylamine (1.4 g) in acetonitrile (20 mL) was added dropwise N,N-diisopropylethylamine (2.6 mL) and bromoacetonitrile (0.84 mL). After stirring at room temperature for 50 minutes, the solution was diluted with ethyl acetate, the solution was washed with water, then with saturated sodium chloride water. After drying with anhydrous sodium sulfate, the solvent was removed by evaporation to provide the title compound (2.12 g) as a yellow oily substance.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.[CH:11]([N:14](CC)C(C)C)(C)[CH3:12].BrCC#N>C(#N)C.C(OCC)(=O)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH:8][CH2:12][C:11]#[N:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=CC=C(CCN)C=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.84 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCNCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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